Superior Enzymatic Inhibition Potency Compared to the 4-Chloro Analog: A uPA Halogen Series Comparison
In a comparative study of halogenated benzylamine derivatives, 4-bromobenzylamine (BrBA) demonstrated a 7.15-fold greater inhibitory potency against human urokinase-type plasminogen activator (uPA) than its 4-chlorobenzylamine (ClBA) counterpart. The measured inhibition constant (Ki) for 4-bromobenzylamine was 1.28 ± 0.06 mM, whereas 4-chlorobenzylamine exhibited a Ki of 9.15 ± 0.02 mM [1]. This difference is attributed to the enhanced halogen bonding capability of the bromine atom, which strengthens the ligand-protein interaction.
| Evidence Dimension | Inhibitory potency (Ki) against human uPA |
|---|---|
| Target Compound Data | Ki = 1.28 ± 0.06 mM |
| Comparator Or Baseline | 4-Chlorobenzylamine: Ki = 9.15 ± 0.02 mM |
| Quantified Difference | 7.15-fold more potent (lower Ki value) |
| Conditions | Chromogenic assay at 37 °C |
Why This Matters
For programs developing serine protease inhibitors, the bromine congener provides a significantly more potent starting point, potentially reducing the required dose and improving the therapeutic window in lead optimization.
- [1] Jiang, L., et al. (2023). The structures of the halogenated compounds and their inhibition on human uPA. Table 1: Ki values determined at 37°C by chromogenic assay. PMC9083945. View Source
